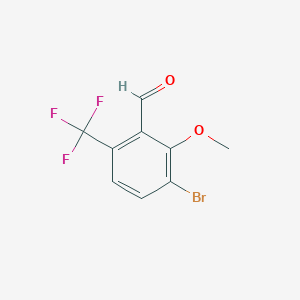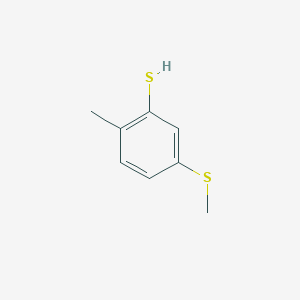
2-Methyl-5-(methylthio)benzenethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(methylthio)benzenethiol is an organic compound with the molecular formula C8H10S2. It is a derivative of benzenethiol, featuring a methyl group and a methylthio group attached to the benzene ring. This compound is known for its distinct sulfur-containing functional groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(methylthio)benzenethiol can be achieved through several methods. One common approach involves the reaction of 2-methylbenzenethiol with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Another method involves the use of thiolation reactions, where a suitable thiolating agent is used to introduce the methylthio group onto the benzene ring. This can be achieved using reagents such as methylthiol or dimethyl disulfide under appropriate reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale thiolation processes. These processes typically utilize readily available starting materials and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
2-Methyl-5-(methylthio)benzenethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
2-Methyl-5-(methylthio)benzenethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents. Its distinct sulfurous odor makes it a useful additive in certain industrial applications.
作用机制
The mechanism of action of 2-Methyl-5-(methylthio)benzenethiol involves its interaction with various molecular targets and pathways. The compound’s sulfur-containing functional groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its ability to form covalent bonds with nucleophilic sites on proteins and enzymes can modulate their activity and function.
相似化合物的比较
Similar Compounds
2-Methylbenzenethiol: Lacks the methylthio group, resulting in different reactivity and properties.
4-Methylbenzenethiol: The methyl group is positioned differently on the benzene ring, leading to variations in chemical behavior.
2-Methyl-4-(methylthio)benzenethiol: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness
2-Methyl-5-(methylthio)benzenethiol is unique due to the specific positioning of its methyl and methylthio groups on the benzene ring. This arrangement imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
1349716-16-0 |
|---|---|
分子式 |
C8H10S2 |
分子量 |
170.3 g/mol |
IUPAC 名称 |
2-methyl-5-methylsulfanylbenzenethiol |
InChI |
InChI=1S/C8H10S2/c1-6-3-4-7(10-2)5-8(6)9/h3-5,9H,1-2H3 |
InChI 键 |
PSDWXGKLWHEYCV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)SC)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


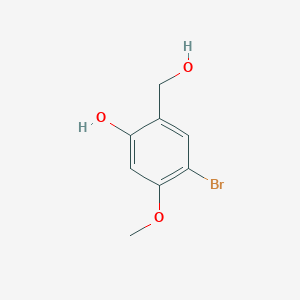
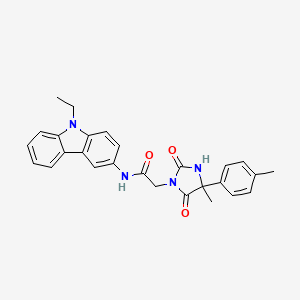
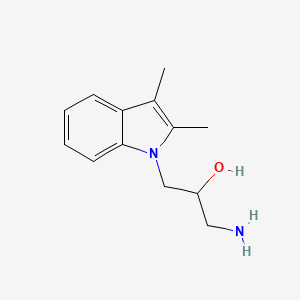
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15205791.png)

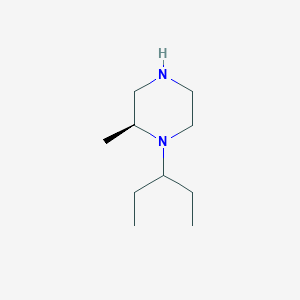
![2-Ethoxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15205806.png)
![3-Chloroimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B15205813.png)
![3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15205815.png)
![4-Bromo-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B15205821.png)
![1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15205828.png)
![N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide](/img/structure/B15205836.png)
